molecular formula C18H22N2 B1270376 1,1-Bis(4-aminophenyl)cyclohexane CAS No. 3282-99-3

1,1-Bis(4-aminophenyl)cyclohexane

Cat. No. B1270376
CAS RN: 3282-99-3
M. Wt: 266.4 g/mol
InChI Key: ZSQIQUAKDNTQOI-UHFFFAOYSA-N
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Patent
US05486601

Procedure details

240 Parts of aniline is mixed with 240 parts of hydrochloric acid with stirring, and then 75 parts of cyclohexanone is added to the mixture, which is subjected to the condensation reaction with stirring at 102° to 108° C. for about 24 hours. Then, 700 parts of a 45% aqueous sodium hydroxide solution is added and the non-reacted aniline is collected by steam distillation. Thereafter, 1,1-bis(4-aminophenyl)cyclohexane can be obtained as a crude solid by cooling. In the preferred embodiment of the present invention, this intermediate was purified from solvent to afford a high-purity product, which was used.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.[C:9]1(=O)[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.[OH-].[Na+]>>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:9]2([C:5]3[CH:6]=[CH:7][C:2]([NH2:1])=[CH:3][CH:4]=3)[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is subjected to the condensation reaction
STIRRING
Type
STIRRING
Details
with stirring at 102° to 108° C. for about 24 hours
Duration
24 h
DISTILLATION
Type
DISTILLATION
Details
the non-reacted aniline is collected by steam distillation

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C1(CCCCC1)C1=CC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.